(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Chiral Resolution Stereochemical Integrity Asymmetric Synthesis

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS 2061996-49-2) is a chiral secondary amine, classified as a substituted phenethylamine derivative. It exists as the (S)-enantiomer of a molecule featuring a 4-chlorophenyl ring attached to an ethanamine backbone with a methyl substituent on the nitrogen.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11
CAS No. 2061996-49-2
Cat. No. B2740138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
CAS2061996-49-2
Molecular FormulaC9H13Cl2N
Molecular Weight206.11
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)NC.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1
InChIKeyFNFAFYJSZXBEBR-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procurement Teams Should Evaluate (S)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride Beyond Its Basic Spec Sheet


(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS 2061996-49-2) is a chiral secondary amine, classified as a substituted phenethylamine derivative [1]. It exists as the (S)-enantiomer of a molecule featuring a 4-chlorophenyl ring attached to an ethanamine backbone with a methyl substituent on the nitrogen. The hydrochloride salt form provides a crystalline solid with a molecular weight of 206.11 g/mol, enhancing stability for research and manufacturing applications [1]. This compound is primarily sourced as a high-purity research intermediate or reference standard, rather than a bulk commodity chemical, placing a premium on verifiable stereochemical integrity.

Why a Racemate or the (R)-Enantiomer Cannot Substitute for (S)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride in Chiral-Critical Workflows


The primary driver against generic substitution is stereochemical identity. The (S)-enantiomer and its (R)-counterpart (CAS 29850-85-9) are distinct chemical entities with different spatial arrangements that can lead to divergent biological interactions or reactivity in asymmetric synthesis . Sourcing a racemic mixture or the opposite enantiomer introduces an uncontrolled variable that can invalidate chiral resolution experiments, lead to incorrect impurity profiling, or produce an undesired diastereomer in subsequent synthetic steps. The hydrochloride salt form further differentiates the target from the free base (CAS 66399-57-3) in terms of crystallinity, solubility, and storage stability [1]. Verification of the correct enantiomer and salt form is therefore a non-negotiable prerequisite for any application where chirality impacts outcome.

Quantitative Differentiation for (S)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride: A Head-to-Head Procurement Guide


Stereochemical Identity Verification: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 2061996-49-2) is the specific stereoisomer required for applications where chirality dictates biological or catalytic activity. In contrast, the (R)-enantiomer (CAS 29850-85-9) is a distinct compound . While both are commercially available, procurement of the incorrect enantiomer leads to experimental failure in chiral-sensitive workflows. The absolute configuration is confirmed by the InChIKey stereochemical layer: FNFAFYJSZXBEBR-FJXQXJEOSA-N [1].

Chiral Resolution Stereochemical Integrity Asymmetric Synthesis

Salt Form Stability and Handling: Hydrochloride Salt vs. Free Base

The target compound is the hydrochloride salt (MW 206.11 g/mol), which offers superior long-term storage stability compared to its free base form (CAS 66399-57-3, MW 169.65 g/mol) . The free base is a liquid at room temperature (predicted boiling point 219.2°C, density 1.058 g/cm³) , whereas the hydrochloride is a crystalline solid. Vendor specifications recommend storing the hydrochloride at room temperature in a dry, sealed environment, avoiding the need for cold-chain shipping or inert atmosphere handling for short-term use .

Salt Selection Solid-State Chemistry Long-Term Storage

Commercial Purity Benchmarking: (S)-Enantiomer Hydrochloride vs. (R)-Enantiomer Hydrochloride

The target compound is commercially available at a minimum certified purity of 95% (AKSci) to 98% (MolCore) . The (R)-enantiomer hydrochloride is offered by a separate vendor at a specification of NLT 98% . While both enantiomers achieve comparable high purity, the (S)-enantiomer's availability from multiple vendors (AKSci, Chemscene, Glpbio, Calpaclab) creates a more competitive procurement landscape, potentially reducing lead times and single-source dependency .

Quality Control Purity Specification Procurement Benchmark

Application Scenarios Where (S)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride Provides a Verifiable Advantage


Chiral Chromatography Method Development and Impurity Profiling

The defined (S)-stereochemistry and high chemical purity (≥95%) make this compound suitable as a reference standard for HPLC or SFC method development aimed at separating enantiomers of 4-chlorophenyl ethanamine derivatives. Its use ensures accurate retention time marking and quantification limits for the (S)-enantiomer in the presence of the (R)-enantiomer, which is critical for pharmaceutical impurity analysis where regulatory guidelines require identification and control of chiral impurities [1].

Asymmetric Synthesis of (S)-Configured API Intermediates

As a chiral building block, the (S)-enantiomer can be employed in the synthesis of active pharmaceutical ingredients (APIs) that require a specific stereochemical outcome. The hydrochloride salt's solid form facilitates precise stoichiometric control in reactions such as reductive aminations or nucleophilic substitutions where the chiral center is preserved or transferred. The verified (S)-configuration eliminates the need for a chiral resolution step downstream, provided the incoming material's stereochemical integrity is confirmed by a vendor Certificate of Analysis [1].

Pharmacological Research on Halogenated Phenethylamine Receptors

In in vitro receptor binding or functional assays exploring structure-activity relationships (SAR) of 4-chlorophenyl ethanamines, the (S)-enantiomer serves as a defined stereoisomer probe. Using the racemate or (R)-enantiomer would confound interpretation of potency, efficacy, and selectivity data. The compound's availability from multiple vendors reduces lead time for resupply during iterative SAR campaigns [1].

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